molecular formula C15H14N2O3S B2896501 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 851988-93-7

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2896501
CAS No.: 851988-93-7
M. Wt: 302.35
InChI Key: WLXKNAUVDXNKRF-UHFFFAOYSA-N
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Description

3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a benzoxazolone-based compound featuring a propanamide linker and a thiophen-2-ylmethyl substituent. The benzoxazolone core (2-oxo-1,3-benzoxazole) is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, making it valuable in targeting proteins such as the translocator protein (TSPO) and immunoproteasomes . The thiophene moiety introduces heteroaromaticity, which can enhance lipophilicity and influence pharmacokinetic properties. This compound is synthesized via coupling reactions involving sodium 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate and thiophen-2-ylmethylamine derivatives, followed by purification and characterization using NMR, IR, and HRMS .

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-14(16-10-11-4-3-9-21-11)7-8-17-12-5-1-2-6-13(12)20-15(17)19/h1-6,9H,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXKNAUVDXNKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 2-aminobenzoic acid with thiophene-2-carboxaldehyde under acidic conditions to form the oxazole ring. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The thiophene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

N-(4-(Trifluoromethyl)phenyl)propanamide Derivative

Compound : 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide

  • Structural Difference : Replaces the thiophen-2-ylmethyl group with a 4-(trifluoromethyl)phenyl moiety.
  • Properties :
    • Yield: 43% (vs. variable yields for thiophene derivatives).
    • Spectral Data: Distinct ¹³C NMR peaks at δ 169.92 (amide carbonyl) and δ 164.49 (benzoxazolone carbonyl).
    • Bioactivity: Demonstrated higher metabolic stability in rat liver S-9 fractions compared to naphthalene-substituted analogs .

N-Phenylpropanamide (CAS 53854-83-4)

Compound : 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide

  • Structural Difference : Substitutes thiophen-2-ylmethyl with a simple phenyl group.
  • Impact : Reduced heteroaromatic interactions likely lower binding affinity to targets like TSPO compared to thiophene-containing analogs .

Analogues with Heterocyclic Modifications

Thiophene vs. Furan Substituents

Compound : N′-(Furan-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide

  • Structural Difference : Uses a furan-based hydrazide instead of a thiophen-2-ylmethyl propanamide.
  • Properties :
    • Yield: 74% (lower than thiophene derivatives).
    • Melting Point: 158–160°C (vs. 164–166°C for thiophen-2-ylmethylene hydrazide) .
    • Bioactivity: Furan derivatives exhibit weaker antimicrobial activity compared to thiophene analogs due to reduced lipophilicity .

Benzothiazole vs. Benzoxazole Core

Compound : 3-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide

  • Structural Difference : Replaces the benzoxazole oxygen with sulfur.
  • Impact :
    • Increased molecular weight and polar surface area.
    • Reduced binding affinity to dopamine D2 receptors (34% yield vs. 43% for benzoxazole analog) .

Functional Group Variations

Hydrazide vs. Propanamide Derivatives

Compound : 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N′-(thiophen-2-ylmethylene)propanehydrazide

  • Structural Difference : Hydrazide group instead of propanamide.
  • Properties :
    • Yield: 71% (similar to the target compound).
    • Melting Point: 164–166°C (indicative of crystalline stability).
    • Bioactivity: Hydrazides show superior antifungal activity but poorer solubility in aqueous media compared to amides .

Naphthalene-Substituted TSPO Tracers

Compound : [11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)

  • Structural Difference : Incorporates a naphthalene ring via Suzuki coupling.
  • Advantages : Enhanced blood-brain barrier penetration and TSPO binding affinity (Ki < 1 nM) due to extended π-system .

Key Research Findings

Thiophene vs. Phenyl Groups: The thiophen-2-ylmethyl group enhances lipophilicity and target engagement compared to phenyl substituents, as seen in improved immunoproteasome inhibition (18% conversion vs. negligible activity for phenyl analogs) .

Hydrazide Limitations : While hydrazide derivatives exhibit strong antifungal activity, their poor solubility limits therapeutic utility compared to propanamide analogs .

Heteroatom Effects : Sulfur substitution in benzothiazole derivatives reduces receptor binding affinity, highlighting the importance of the benzoxazole oxygen for target interactions .

Biological Activity

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic compound that belongs to the class of oxazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxazole ring : Using 2-aminobenzoic acid and thiophene-2-carboxaldehyde under acidic conditions.
  • Introduction of the thiophene moiety : Reaction with propanoyl chloride in the presence of a base to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzoxazole derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Activity
3-(2-benzoxazol-5-yl)alanineStaphylococcus aureus32Moderate
3-(2-benzoxazol-5-yl)alanineEscherichia coli>128Inactive
3-(2-benzoxazol-5-yl)alanineBacillus subtilis16Strong

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that benzoxazole derivatives can induce apoptosis in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)Effect
MCF-73-(2-oxobenzo[d]oxazol-3(2H)-yl)...15Moderate
A5493-(2-oxobenzo[d]oxazol-3(2H)-yl)...20Moderate
PC33-(2-oxobenzo[d]oxazol-3(2H)-yl)...10Strong

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. This activity is hypothesized to be mediated by its interaction with specific molecular targets involved in inflammatory pathways.

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes/Receptors : The oxazole ring may modulate enzyme activity or receptor binding.
  • Cell Membrane Penetration : The thiophene moiety enhances bioavailability by facilitating membrane penetration.

Case Studies

  • Antimicrobial Study : A study conducted on various benzoxazole derivatives found that certain modifications significantly improved antibacterial activity against resistant strains, indicating a structure–activity relationship that could be leveraged in drug design .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

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